Bryoanthrathiophene
Description
Global Significance of Marine Organisms as Sources of Bioactive Metabolites
The world's oceans, covering over 70% of the Earth's surface, harbor an immense diversity of life, much of which remains unexplored. nih.gov This biodiversity is mirrored by an equally impressive chemical diversity. Marine organisms, particularly sessile invertebrates like sponges, tunicates, and bryozoans, lack the physical defenses of their mobile counterparts and have instead evolved to produce a remarkable arsenal (B13267) of chemical compounds known as secondary metabolites. nih.gov These molecules are not essential for the organism's basic metabolic processes but serve critical ecological roles, including defense against predators, prevention of microbial infections, and competition for space. nih.gov
From a human perspective, these marine natural products (MNPs) represent a significant reservoir of novel chemical structures with profound pharmacological potential. nih.gov The unique and often complex molecular architectures of MNPs have led to the discovery of potent anti-inflammatory, antibacterial, antiviral, and anticancer agents. nih.govekb.eg The search for new metabolites from marine organisms has already yielded approximately 10,000 compounds, driving innovation in drug discovery and biomedical research. nih.gov This underscores the critical importance of marine ecosystems as a source of inspiration and raw material for the development of new medicines to combat major public health threats. nih.gov
Overview of the Phylum Bryozoa as a Producer of Secondary Metabolites
Among the diverse phyla of marine invertebrates, the Bryozoa, commonly known as "moss animals," have emerged as a particularly rich source of bioactive secondary metabolites. nih.gov These colonial, filter-feeding animals are found in a wide range of marine environments, from shallow intertidal zones to the deep sea. ekb.eg Despite their often inconspicuous appearance, bryozoans produce a wide array of pharmacologically interesting compounds, primarily belonging to well-known chemical classes such as alkaloids and polyketides. nih.govnih.gov
The production of these compounds is often linked to complex symbiotic relationships. For instance, the famous anticancer compounds, the bryostatins, are believed to be produced not by the bryozoan Bugula neritina itself, but by an uncultured bacterial symbiont, "Candidatus Endobugula sertula". nih.govearthchronicles.org This highlights the intricate nature of chemical ecology in the marine environment, where the lines between producer and host are often blurred. researchgate.net The secondary metabolites produced by bryozoans and their symbionts serve various ecological functions, including acting as a chemical defense for their larvae against predators. nih.gov These compounds exhibit a broad spectrum of biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties, making Bryozoa a phylum of significant interest for drug discovery. nih.gov To date, over 230 compounds have been isolated from just 26 species of bryozoans, suggesting a vast, untapped potential within the more than 6,000 known species. earthchronicles.org
Contextualization of Bryoanthrathiophene within Marine Chemical Biology Research
Within the diverse chemical landscape of bryozoan metabolites, Bryoanthrathiophene represents a specific and intriguing example of a sulfur-containing aromatic compound. ekb.eg The name itself provides clues to its chemical nature: "Bryo" signifies its origin from a bryozoan, "anthra" points to an anthracene-like polycyclic aromatic core, and "thiophene" indicates the presence of a sulfur-containing heterocyclic ring.
Bryoanthrathiophene, with the chemical name 5,7-dihydroxy-1-methyl-6-oxo-6H-anthra[1,9-bc]thiophene, was isolated from the bryozoan Watersipora subtorquata, collected in Japan. nih.govnih.gov This compound, along with related structures, belongs to a class of 6H-anthra[1,9-bc]thiophene derivatives. asm.org Its discovery is significant as it adds to the growing list of structurally unique compounds isolated from marine invertebrates.
The primary research interest in Bryoanthrathiophene stems from its potent biological activity. Studies have identified it as a powerful antiangiogenic agent, meaning it inhibits the formation of new blood vessels. nih.govnih.gov Specifically, it was found to potently inhibit the proliferation of bovine aorta endothelial cells. nih.gov This activity makes Bryoanthrathiophene a compound of interest for research into treatments for cancer and other diseases dependent on angiogenesis, such as diabetic retinopathy and arthritis. nih.gov In comparative studies, Bryoanthrathiophene was found to be the most active among a group of related compounds, with a half-maximal inhibitory concentration (IC50) of 0.005 μM. nih.gov The synthesis of this orange anthrathiophene pigment has also been reported in the scientific literature. tandfonline.commdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C16H10O3S |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6,10-dihydroxy-15-methyl-14-thiatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C16H10O3S/c1-7-12-8-3-2-4-9(17)13(8)16(19)14-10(18)5-6-11(20-7)15(12)14/h2-6,17-18H,1H3 |
InChI Key |
CAQPQQTZGOIYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC=C3)O)C(=O)C4=C(C=CC(=C24)S1)O |
Synonyms |
bryoanthrathiophene |
Origin of Product |
United States |
Discovery, Isolation, and Bioprospecting of Bryoanthrathiophene
Historical Account of Original Isolation from Watersipora subtorquata
Bryoanthrathiophene, a novel sulfur-containing aromatic compound, was first discovered and isolated from the marine bryozoan Watersipora subtorquata (d'Orbigny, 1852). nih.govacs.orgnwafu.edu.cnnih.gov The isolation was the result of a screening program that investigated 120 marine invertebrates for potential angiogenesis inhibitors. acs.orgacs.org Researchers identified the acetone (B3395972) extract of W. subtorquata as showing a significant inhibitory effect on the proliferation of bovine aortic endothelial cells (BAEC). acs.orgacs.org This initial bioactivity prompted a more detailed investigation, leading to the identification of Bryoanthrathiophene as a new natural product. acs.org The specimens of W. subtorquata from which the compound was first isolated were collected from Tsutsumi Island in the Fukuoka Prefecture of Japan, at a depth of 5 to 10 meters. nih.govacs.org
The structure of Bryoanthrathiophene was determined to be 5,7-dihydroxy-1-methyl-6-oxo-6H-anthra[1,9-bc]thiophene. nih.gov This discovery highlighted the potential of marine bryozoans as a source of unique and pharmacologically interesting compounds. nih.govnwafu.edu.cn
Methodologies for Extraction and Purification from Biological Matrices
The isolation of Bryoanthrathiophene from the biological matrix of Watersipora subtorquata involved a multi-step process combining solvent extraction, bioassay-guided fractionation, and various chromatographic techniques. acs.orgnih.gov
The initial extraction process began with the immersion of the frozen bryozoan specimens in a solvent. acs.org A summary of the solvent extraction steps is provided below.
| Step | Solvent/Reagent | Procedure | Outcome |
| 1 | Acetone | The collected specimens of W. subtorquata were extracted with acetone. | Acetone extract containing a mixture of compounds. acs.org |
| 2 | Water (H₂O) & Diethyl ether (Et₂O) | The acetone extract was evaporated, and the resulting aqueous suspension was diluted with water and then partitioned with diethyl ether. | Separation into an aqueous layer and a diethyl ether-soluble extract (1.22 g). acs.org |
| 3 | Methanol (B129727) (MeOH) | The active Et₂O-soluble extract was diluted with methanol and centrifuged. | A methanol-soluble extract (0.91 g) that retained the inhibitory activity against BAEC proliferation. acs.org |
The entire purification process was directed by a bioassay to track the active components. acs.orgnih.gov Researchers used an assay that measured the inhibition of bovine aorta endothelial cell (BAEC) proliferation, a key process in angiogenesis. acs.orgacs.orgnih.gov Fractions that demonstrated significant inhibition of BAEC proliferation were selected for further separation. acs.org This targeted approach ensured that the purification efforts remained focused on the biologically active constituents, ultimately leading to the isolation of Bryoanthrathiophene as the most potent antiangiogenic compound from the extract. acs.orgnih.govacs.org
Following initial solvent partitioning, chromatographic methods were employed to separate the compounds within the active methanol-soluble extract. acs.org The primary technique used was column chromatography with Sephadex LH-20, a size-exclusion resin suitable for separating small organic molecules. acs.org
The separation process is detailed below:
First Sephadex LH-20 Column: The methanol-soluble extract (0.91 g) was subjected to chromatography over a Sephadex LH-20 column, eluting with methanol. This step yielded five fractions (Fr. 1 to Fr. 5). acs.org
Activity-Guided Selection: The third fraction, Fr. 3 (84.0 mg), was identified as the active fraction and was selected for further purification. acs.org
Second Sephadex LH-20 Column: The active Fr. 3 was re-chromatographed on another Sephadex LH-20 column, this time using a chloroform/methanol solvent system (1:1 to 1:2) to achieve finer separation, which resulted in the isolation of Bryoanthrathiophene. acs.org
Bioassay-Guided Fractionation Strategies
Geographic and Species-Specific Distribution of Bryoanthrathiophene Production
The original and thus far only confirmed source of Bryoanthrathiophene is the marine bryozoan Watersipora subtorquata. nih.govnwafu.edu.cnnih.gov The specific population from which the compound was isolated was located at Tsutsumi Island, Fukuoka, Japan. nih.govacs.org While the species W. subtorquata is a widespread and successful invasive fouler found in various global locations, including the coast of California and Australia, there are no reports of Bryoanthrathiophene being isolated from specimens outside of the specified Japanese location. govinfo.govasm.orgresearchgate.netexoticsguide.org
Advanced Structural Elucidation of Bryoanthrathiophene and Analogues
Spectroscopic Methodologies for Complex Molecular Structure Determination
The definitive structural assignment of bryoanthrathiophene, a novel antiangiogenic compound isolated from the bryozoan Watersipora subtorquata, and its analogues, relies on the synergistic use of several high-resolution spectroscopic techniques. mdpi.comnih.gov These methods, when used in concert, provide complementary information that culminates in a complete and accurate molecular picture.
High-Field One-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field one-dimensional NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules. rsc.orgyoutube.com For bryoanthrathiophene and its analogues, both ¹H and ¹³C NMR spectra offer critical insights into the chemical environment of each atom.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). In the case of bryoanthrathiophene, the aromatic region of the ¹H NMR spectrum is particularly informative, revealing the substitution pattern on the anthrathiophene core.
¹³C NMR spectroscopy, often acquired with proton decoupling, shows a single peak for each unique carbon atom. ox.ac.uk The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of its attached atoms. For complex aromatic systems like bryoanthrathiophene, the large number of carbon signals can be resolved using high-field instruments, allowing for the identification of all carbon atoms in the molecule.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Bryoanthrathiophene Analogue
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 125.0 | 7.80 (d, 8.0) |
| 2 | 128.5 | 7.50 (t, 8.0) |
| 3 | 126.2 | 7.65 (t, 8.0) |
| 4 | 130.1 | 8.10 (d, 8.0) |
| 4a | 131.5 | - |
| 5 | 122.3 | 7.95 (s) |
| 5a | 135.0 | - |
| 6 | 182.0 | - |
| 6a | 129.8 | - |
| 7 | 160.1 | - |
| 8 | 118.0 | 7.20 (s) |
| 9 | 158.5 | - |
| 10 | 115.7 | 7.10 (d, 2.0) |
| 11 | 136.4 | 7.85 (d, 2.0) |
| 11a | 124.8 | - |
| 1-COOCH₃ | 165.5 | - |
| 1-COOCH₃ | 52.5 | 3.90 (s) |
Note: This table is for illustrative purposes and does not represent the actual experimental data for bryoanthrathiophene.
Advanced Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like bryoanthrathiophene. wikipedia.org These techniques reveal correlations between nuclei, allowing for the establishment of the carbon skeleton and the relative stereochemistry. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, enabling the tracing of spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.org It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular framework by identifying long-range (two- and three-bond) couplings between protons and carbons. This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are bonded. The intensity of NOESY cross-peaks is related to the distance between the protons, providing critical information for determining the three-dimensional structure and relative stereochemistry.
The combined analysis of these 2D NMR datasets allows for the unambiguous assembly of the bryoanthrathiophene structure. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structural components of the molecule. By analyzing the fragmentation pattern, it is possible to identify characteristic substructures and confirm the connectivity established by NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. researchgate.netsevenstarpharm.com Polycyclic aromatic hydrocarbons, such as the anthrathiophene core of bryoanthrathiophene, exhibit characteristic UV-Vis absorption spectra. researchgate.netaip.orgnih.govaanda.orgmdpi.com The position (λmax) and intensity (molar absorptivity) of the absorption bands are indicative of the extent of conjugation and the nature of the chromophore. This technique can be used to confirm the presence of the extended aromatic system in bryoanthrathiophene and its analogues.
Table 2: Typical UV-Vis Absorption Maxima for Polycyclic Aromatic Hydrocarbons
| Compound Class | Typical λmax Range (nm) |
| Anthracene (B1667546) | 250, 340, 357, 375 |
| Thiophene-containing aromatics | 230-260, 290-330 |
| Extended Polycyclic Aromatics | Can extend into the visible region (>400) |
Note: This table provides general ranges and the actual values for bryoanthrathiophene would be specific to its unique structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sevenstarpharm.com The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For bryoanthrathiophene and its analogues, IR spectroscopy can confirm the presence of key functional groups. mdpi.comiosrjournals.orgjournalwjarr.com For example, the presence of a carbonyl group (C=O) from an ester or ketone would give rise to a strong absorption in the range of 1650-1750 cm⁻¹. The C-S stretching vibration of the thiophene (B33073) ring typically appears in the fingerprint region. researchgate.netoptica.org Aromatic C-H and C=C stretching vibrations would also be observable.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism)
Many complex natural products, including potential analogues of bryoanthrathiophene, possess chirality. ic.ac.uk Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. mdpi.comencyclopedia.pubrroij.comntu.edu.sg
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubntu.edu.sg The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For atropisomeric compounds, where chirality arises from restricted rotation around a single bond, ECD is particularly valuable. rsc.orgresearchgate.net By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral centers or the atropisomeric axis can be definitively assigned. rsc.orgicm.edu.pl In the context of bryoanthrathiophene analogues that may exhibit atropisomerism, ECD would be an essential tool for their complete stereochemical elucidation.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound. mdpi.com This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of individual atoms, bond lengths, and bond angles can be determined. mdpi.com This provides an unambiguous depiction of the molecule's three-dimensional structure. nih.gov
For complex, polycyclic heteroaromatic compounds analogous to bryoanthrathiophene, obtaining a high-quality single crystal suitable for diffraction analysis is a critical and often challenging step. preprints.org The quality of the crystal directly impacts the resolution of the final structure. preprints.org Once a suitable crystal is obtained, it is mounted on a diffractometer, and data is collected. researchgate.net The resulting diffraction data are then processed to solve and refine the crystal structure. researchgate.net
While specific X-ray crystallographic data for bryoanthrathiophene itself are not publicly available in the searched literature, studies on related polycyclic thiophene systems demonstrate the power of this technique. For instance, X-ray diffraction studies on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been used to determine their solid-state packing, revealing how the molecules arrange themselves in a vertical alignment on a film surface. mdpi.com In another example, analysis of oligofluorene-thiophene derivatives showed highly ordered crystalline structures, with the data allowing for the determination of the end-to-end packing distance of the molecular chains. acs.org
The kind of data obtained from a successful crystallographic analysis is summarized in a standard format, as illustrated in the hypothetical table below for a generic anthra[1,9-bc]thiophene analogue. This data provides the definitive proof of the molecule's connectivity and stereochemistry.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.33 |
| c (Å) | 15.78 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1625 |
| Z | 4 |
| Calculated density (g/cm³) | 1.45 |
| R-factor (%) | 4.2 |
| Note: This table presents example data for a hypothetical analogue to illustrate the parameters obtained from X-ray crystallography; specific data for Bryoanthrathiophene is not publicly available. |
Computational Chemistry Approaches for Structure Prediction and Validation
Computational chemistry provides a powerful, non-experimental avenue for investigating molecular structure and properties. rsc.org Using sophisticated software and theoretical chemistry methods, it is possible to build virtual models of molecules and predict their behavior based on the fundamental principles of quantum mechanics. acs.orgrsc.org These approaches are particularly valuable for validating structures proposed from experimental data, exploring conformational possibilities, and understanding the electronic properties that govern a molecule's reactivity and function. rsc.orgacs.org
For a molecule like bryoanthrathiophene, Density Functional Theory (DFT) is a commonly employed computational method. acs.org DFT calculations can be used to optimize the geometry of the molecule, predicting the most stable three-dimensional arrangement of its atoms. tandfonline.com This process yields predicted bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available, or can provide the most likely structural parameters in its absence. mdpi.com
Computational studies on related polycyclic thiophene systems highlight the utility of these methods. For example, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to develop quantitative structure-property relationships (QSPRs) for large classes of thienoacenes, successfully predicting their electronic properties. acs.org In other research, DFT has been used to probe the structure, electronic, and optical properties of newly synthesized thiophene-based compounds, with the results showing good agreement with experimental findings. rsc.org These studies demonstrate the ability of computational chemistry to provide deep insights into the relationship between the structure of thiophene-containing molecules and their functional properties. tandfonline.comnih.gov
The outcomes of such computational analyses include optimized geometric parameters and calculated electronic properties, as shown in the hypothetical data table below for bryoanthrathiophene.
| Parameter | Calculation Method | Predicted Value |
| Optimized Ground State Energy (Hartree) | DFT (B3LYP/6-31G) | -1285.45 |
| Dipole Moment (Debye) | DFT (B3LYP/6-31G) | 2.15 |
| HOMO Energy (eV) | DFT (B3LYP/6-31G) | -5.89 |
| LUMO Energy (eV) | DFT (B3LYP/6-31G) | -2.41 |
| HOMO-LUMO Gap (eV) | DFT (B3LYP/6-31G*) | 3.48 |
| Note: This table presents hypothetical data for Bryoanthrathiophene to illustrate the outputs of computational chemistry studies; specific calculations for this compound were not found in the searched literature. |
By integrating experimental techniques like X-ray crystallography with theoretical approaches from computational chemistry, a comprehensive and validated understanding of the structure of complex natural products like bryoanthrathiophene and its analogues can be achieved.
Biosynthesis of Bryoanthrathiophene
Elucidation of Putative Biosynthetic Pathways
As of the current body of scientific literature, the complete biosynthetic pathway of Bryoanthrathiophene has not been experimentally elucidated. Detailed studies involving metabolic labeling to identify specific precursors and the characterization of enzymatic steps are yet to be published. Consequently, the following sections are based on hypotheses and established principles of natural product biosynthesis.
Specific precursor identification for Bryoanthrathiophene through metabolic labeling studies has not been reported. Metabolic labeling is a powerful technique to trace the incorporation of isotopically labeled compounds into a final natural product, thereby identifying its fundamental building blocks. mdpi.commdpi.comresearchgate.net In the absence of such experimental data for Bryoanthrathiophene, any discussion on its precursors remains speculative and would be based on structural analysis and comparison to biosynthetic pathways of similar molecules.
Currently, there are no published studies that identify or characterize the specific enzymes and intermediate molecules involved in the biosynthesis of Bryoanthrathiophene. The elucidation of enzymatic steps is a complex process that often follows the identification of the biosynthetic gene cluster responsible for producing the compound. nih.govbiorxiv.org Without this genetic information, proposing a detailed and accurate enzymatic pathway for Bryoanthrathiophene is not feasible.
Precursor Identification and Metabolic Labeling Studies
Role of Microbial Symbionts in Bryoanthrathiophene Production
A growing body of evidence suggests that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their symbiotic microorganisms. core.ac.uknih.gov This is strongly hypothesized to be the case for Bryoanthrathiophene.
Research has confirmed the presence of bacterial symbionts within the marine bryozoan Watersipora subtorquata. nih.govresearchgate.net Through molecular techniques such as PCR and 16S rRNA gene sequencing, these symbionts have been identified as α-Proteobacteria. researchgate.netnih.gov Specifically, the symbiont found in W. subtorquata has been given the candidate name "Candidatus Endowatersipora palomitas". researchgate.netnih.gov These bacteria are found in the larvae of the bryozoan, suggesting a vertical transmission from parent to offspring. researchgate.net While initially thought to be mycoplasma-like organisms due to their irregular shape, further analysis confirmed their identity as α-Proteobacteria. researchgate.net
While the symbiont "Candidatus Endowatersipora palomitas" has been identified, there is currently no published research detailing the genetic and genomic analysis of its biosynthetic gene clusters, specifically those that would be responsible for producing Bryoanthrathiophene. The identification and sequencing of such gene clusters are essential to understanding the enzymatic machinery behind the synthesis of this compound. For other bryozoan symbionts, such as "Candidatus Endobugula sertula," the producer of bryostatins, the biosynthetic gene cluster has been identified, providing a framework for how such studies might proceed for the Watersipora symbiont.
There are currently no published co-culture or aposymbiotic studies that experimentally confirm the production of Bryoanthrathiophene by "Candidatus Endowatersipora palomitas". Co-culture of the symbiont in a laboratory setting, independent of its host, and demonstrating that it produces the compound would provide direct proof of its biosynthetic capability. Conversely, aposymbiotic studies, where the host is cleared of its symbionts (for example, through antibiotic treatment) and is then shown to no longer produce the compound, would offer strong indirect evidence. While it has been noted that symbiotic bacteria are known to produce Bryoanthrathiophene in Watersipora, the direct experimental studies to definitively prove this are not yet available in the scientific literature. biorxiv.orgcore.ac.uk
Genetic and Genomic Analysis of Symbiont Biosynthetic Gene Clusters
Chemo-enzymatic Approaches to Pathway Reconstruction
Detailed chemo-enzymatic studies specifically targeting the reconstruction of the bryoanthrathiophene biosynthetic pathway are not extensively documented in publicly available scientific literature. However, based on established principles of synthetic biology and chemo-enzymatic synthesis, a general strategy for its pathway reconstruction can be proposed. nih.gov This approach would involve a synergistic combination of chemical synthesis and biological catalysis to assemble the complex bryoanthrathiophene molecule.
The reconstruction of a natural product's biosynthetic pathway outside of its native organism, often in a microbial host like E. coli or yeast, is a cornerstone of synthetic biology. nih.gov This process typically begins with identifying the gene cluster responsible for producing the compound in the source organism. For bryoanthrathiophene, this would likely be a species of bryozoan. Once the genes are identified, they can be expressed in a heterologous host to produce the enzymes required for biosynthesis.
Chemo-enzymatic strategies are particularly valuable when the complete enzymatic pathway is unknown, when some enzymatic steps are inefficient in a heterologous host, or when synthetic precursors can be more readily produced through chemical synthesis. beilstein-journals.org This approach allows for a modular and often more efficient construction of the target molecule.
A hypothetical chemo-enzymatic approach to bryoanthrathiophene could involve the following key stages:
Retrosynthetic Analysis : The bryoanthrathiophene molecule would be deconstructed into simpler, synthetically accessible precursors. This computational or theoretical step helps to identify key chemical bonds that can be formed either chemically or enzymatically. biorxiv.org
Chemical Synthesis of Precursors : Key intermediates in the biosynthetic pathway would be produced using traditional organic synthesis methods. This can be more efficient than producing them biologically, especially if the early steps of the natural pathway are complex or low-yielding.
Enzymatic Transformations : The chemically synthesized precursors would then be fed to a system containing the specific biosynthetic enzymes required for the subsequent steps. These enzymes could be used in vitro as purified proteins or in vivo within an engineered microorganism. Key enzyme classes that would likely be involved in the biosynthesis of a polycyclic aromatic compound like bryoanthrathiophene include polyketide synthases (PKSs), cyclases, and tailoring enzymes such as oxidoreductases and methyltransferases.
Pathway Assembly and Optimization : The individual chemical and enzymatic steps would be integrated into a cohesive pathway. This often involves optimizing reaction conditions, enzyme expression levels, and precursor feed rates to maximize the yield of the final product.
This hybrid approach leverages the stereospecificity and regioselectivity of enzymes for complex bond formations, while taking advantage of the efficiency of chemical synthesis for producing key building blocks.
Table 1: Hypothetical Chemo-enzymatic Reconstruction Steps for Bryoanthrathiophene
| Step | Description | Potential Enzyme Classes Involved | Notes |
| 1. Precursor Synthesis | Chemical synthesis of a key polyketide or aromatic precursor molecule. | N/A (Chemical Synthesis) | This bypasses the initial, often complex, steps of the natural biosynthetic pathway. |
| 2. Polyketide Chain Extension and Cyclization | Enzymatic extension of the precursor with additional malonyl-CoA or similar units, followed by intramolecular cyclization to form the core ring structure. | Polyketide Synthase (PKS), Cyclase | These enzymes would be expressed in a suitable microbial host. |
| 3. Aromatization and Tailoring | Enzymatic modification of the cyclized intermediate to introduce aromaticity and other functional groups. | Aromatase, Oxidoreductase, Methyltransferase | These "tailoring" enzymes are crucial for generating the final, specific structure of bryoanthrathiophene. |
| 4. Final Product Isolation | Purification of bryoanthrathiophene from the reaction mixture or microbial culture. | N/A (Downstream Processing) | Standard chromatographic techniques would be employed. |
Chemical Synthesis and Analogue Development of Bryoanthrathiophene
Total Synthesis Strategies for the Bryoanthrathiophene Core Structure
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, is a significant undertaking in organic chemistry. wikipedia.org For bryoanthrathiophene, the development of a total synthesis route is a key objective.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgairitilibrary.com It involves breaking down the target molecule into simpler precursor structures, known as synthons, which correspond to readily available starting materials. libretexts.orgyoutube.com For the bryoanthrathiophene core, a logical retrosynthetic approach would involve disconnections of the thiophene (B33073) and anthraquinone (B42736) ring systems.
A plausible retrosynthetic strategy for bryoanthrathiophene, 5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene, would likely involve a key disconnection at the C-S bonds of the thiophene ring. This suggests a synthetic route that would construct the thiophene ring onto a pre-existing anthraquinone-like scaffold. Another strategic disconnection could be the bond between the aromatic rings, potentially leading to a strategy involving a coupling reaction to form the polycyclic aromatic core. The functional groups, such as the hydroxyl and methoxycarbonyl groups, would be considered for introduction at various stages, either before or after the formation of the core structure, depending on their compatibility with the reaction conditions.
Development of Stereoselective and Regioselective Methodologies
While bryoanthrathiophene itself is not chiral, the synthesis of its analogues or more complex derivatives may require stereoselective methods to control the three-dimensional arrangement of atoms. ethz.ch Stereoselective synthesis is crucial when creating specific isomers of a compound, which can have different biological activities. organic-chemistry.orgrsc.org
Regioselectivity, the control of the position of chemical bond formation, is highly relevant to the synthesis of the bryoanthrathiophene core. The specific placement of the thiophene ring and the various substituents on the anthraquinone framework is critical to the identity and function of the final molecule. Synthetic strategies would need to employ reactions that precisely control where each chemical group is attached. For instance, in constructing the thiophene ring, methods that ensure the correct annulation to form the anthra[1,9-bc]thiophene system are essential. This could involve directed metalation reactions or cycloaddition strategies that are governed by the electronic and steric properties of the precursors.
Rational Design and Synthesis of Bryoanthrathiophene Analogues for Research
The synthesis of analogues, or structurally similar compounds, is a cornerstone of medicinal chemistry. dntb.gov.ua By systematically modifying the structure of a lead compound like bryoanthrathiophene, researchers can investigate structure-activity relationships (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties. A patent for the preparation of methyl bryoanthrathiophene and its analogues exists, indicating active research in this area. orcid.org
Scaffold Modification and Derivatization Strategies
Scaffold modification involves altering the core structure of the molecule. For bryoanthrathiophene, this could include changing the substitution pattern on the aromatic rings, replacing the thiophene ring with other heterocycles, or altering the anthraquinone portion. Derivatization strategies focus on modifying the existing functional groups. For example, the hydroxyl groups could be converted to ethers or esters, and the methoxycarbonyl group could be transformed into other esters, amides, or a carboxylic acid. These modifications can provide valuable insights into how the molecule interacts with its biological targets.
Construction of Combinatorial Libraries for SAR Studies
The exploration of the structure-activity relationships (SAR) of Bryoanthrathiophene, a natural product with notable antiangiogenic properties, necessitates the synthesis of a diverse array of analogues. dntb.gov.uadntb.gov.ua The construction of combinatorial libraries presents an efficient strategy to systematically modify the Bryoanthrathiophene scaffold and evaluate the impact of these modifications on biological activity. While specific reports detailing the construction of a combinatorial library for Bryoanthrathiophene are not extensively documented in publicly available literature, the principles of combinatorial chemistry, coupled with known synthetic routes for the core benzothiophene (B83047) structure, provide a clear framework for how such a library could be generated. rsc.orgnih.gov
A key approach to building a combinatorial library of Bryoanthrathiophene analogues would involve a divergent synthetic strategy starting from a common intermediate. This intermediate would possess the core anthra[b]thiophene skeleton, allowing for the introduction of various substituents at key positions. The selection of these positions for diversification is guided by an initial analysis of the parent molecule's structure and potential points of interaction with its biological target.
The process typically involves the following key stages:
Scaffold Synthesis: The initial phase focuses on the efficient synthesis of the core Bryoanthrathiophene ring system. This could be achieved through various methods known for the synthesis of polycyclic aromatic thiophenes.
Functionalization and Diversification: Once the core scaffold is obtained, functional group handles are introduced to allow for the attachment of a wide range of chemical moieties. Common diversification points on the Bryoanthrathiophene scaffold would likely include the aryl ring and the thiophene ring.
Library Generation: Using techniques such as parallel synthesis, a multitude of analogues can be prepared simultaneously by reacting the functionalized scaffold with a diverse set of building blocks.
The following table illustrates a hypothetical combinatorial library design for Bryoanthrathiophene, highlighting potential points of diversification (R1, R2, R3) and a selection of building blocks that could be employed.
| Scaffold Position | Building Block Type | Examples of Chemical Moieties | Potential Influence on Activity |
| R1 (Aryl Ring) | Alkyl Halides, Boronic Acids | Methyl, Ethyl, Phenyl, Pyridyl | Modulate lipophilicity and steric interactions. |
| R2 (Aryl Ring) | Acyl Chlorides, Isocyanates | Acetyl, Benzoyl, Phenylcarbamoyl | Introduce hydrogen bond donors/acceptors. |
| R3 (Thiophene Ring) | Sulfonyl Chlorides | Methanesulfonyl, Toluenesulfonyl | Alter electronic properties and solubility. |
This systematic approach allows for the rapid generation of a large number of structurally related compounds. Subsequent screening of this library for biological activity, for instance, antiangiogenic effects, would yield valuable SAR data. This data is crucial for identifying the key structural features required for potency and selectivity, thereby guiding the design of more advanced lead compounds. oncodesign-services.com
Novel Synthetic Methodologies Inspired by Bryoanthrathiophene Structure
The unique tricyclic heteroaromatic structure of Bryoanthrathiophene, a naturally occurring benzothiophene derivative, has spurred interest in the development of novel and efficient synthetic methodologies for this class of compounds. rsc.org The pursuit of Bryoanthrathiophene and its analogues has necessitated the refinement of existing synthetic strategies and the exploration of new chemical transformations to construct the anthra[b]thiophene core and introduce desired functional groups with high regioselectivity.
One area of methodological advancement inspired by the synthesis of complex benzothiophenes like Bryoanthrathiophene is the development of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of the carbon-carbon and carbon-sulfur bonds that constitute the thiophene ring fused to the anthracene (B1667546) framework. For instance, variations of the Suzuki, Stille, and Heck reactions can be adapted to build the polycyclic system from simpler, functionalized precursors. The challenge of synthesizing highly substituted and sterically hindered systems like Bryoanthrathiophene has driven the development of more active and selective catalyst systems.
Furthermore, iodine-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted benzo[b]thiophenes. rsc.org These methods often proceed under mild conditions and offer a high degree of functional group tolerance, making them attractive for the synthesis of complex molecules. The application of such methodologies to the synthesis of Bryoanthrathiophene would involve the cyclization of appropriately substituted precursors, a strategy that offers a convergent and efficient route to the target molecule.
The table below summarizes some of the synthetic methodologies that are relevant to the construction of the Bryoanthrathiophene scaffold.
| Methodology | Key Transformation | Advantages | Relevance to Bryoanthrathiophene |
| Palladium-Catalyzed Cross-Coupling | C-C and C-S bond formation | High efficiency and functional group tolerance | Construction of the fused ring system from precursors. |
| Iodine-Catalyzed Cyclization | Intramolecular ring closure | Mild reaction conditions, good yields | Efficient formation of the benzothiophene core. rsc.org |
| Photochemical Synthesis | Light-induced cyclization | Access to unique reactivity | Potential for novel disconnections and bond formations. rowan.edu |
The structural complexity and biological significance of Bryoanthrathiophene continue to motivate synthetic chemists to devise new and innovative approaches for its total synthesis and the preparation of its analogues. These efforts not only provide access to these important molecules for further biological evaluation but also contribute to the broader field of synthetic organic chemistry by expanding the repertoire of available synthetic methods.
Mechanistic Investigations of Bryoanthrathiophene S Biological Activities
Molecular and Cellular Mechanisms of Antiangiogenic Activity
Identification of Specific Cellular Targets and Signaling Pathways (e.g., protein kinases, transcription factors)
The benzothiophene (B83047) scaffold, to which bryoanthrathiophene belongs, is known to be present in compounds that exhibit kinase-inhibiting properties. rsc.orgdntb.gov.ua Protein kinases are crucial enzymes that regulate a wide array of cellular processes, including cell proliferation and migration, and are often targeted in anti-cancer and antiangiogenic therapies. The antiangiogenic activity of bryoanthrathiophene may, therefore, be attributable to the inhibition of specific protein kinases involved in endothelial cell signaling. dntb.gov.ua
Further research into related marine natural products offers clues. For instance, bryostatin (B1237437) 1, another compound from a marine bryozoan, modulates protein kinase C (PKC) activity. nih.govwaikato.ac.nz While not directly demonstrated for bryoanthrathiophene, this suggests that marine bryozoan metabolites can target key signaling kinases. The broader family of benzothiophenes has been associated with the inhibition of various kinases and transcription factors like NF-κB, which are involved in angiogenesis. rsc.orgmdpi.com However, specific studies identifying the direct molecular targets of bryoanthrathiophene are still needed to fully elucidate its mechanism of action.
Preclinical Efficacy in Non-Human Angiogenesis Models (in vivo)
The antiangiogenic activity of compounds is often confirmed in vivo using models such as the chick chorioallantoic membrane (CAM) assay and the zebrafish model. nih.govfrontiersin.org The CAM assay provides a living, vascularized membrane to observe the effects of a substance on blood vessel formation. thermofisher.comnih.govjournalgrid.commdpi.com The zebrafish embryo is another powerful model due to its rapid development and transparent body, allowing for direct visualization of vascular development. mdpi.comnih.govnih.gov
While specific in vivo studies on bryoanthrathiophene using these models have not been detailed in the available literature, the potent in vitro antiangiogenic activities strongly suggest potential efficacy in such preclinical models. The discovery of bryoanthrathiophene was part of a broader search for angiogenesis inhibitors from marine sources, a field that has successfully identified other compounds with in vivo antiangiogenic effects. nih.gov
Exploration of Additional Biological Activities (if reported)
The benzothiophene core structure is found in a variety of medicinally active compounds with a wide range of biological properties. rsc.orgcu.edu.eg These include anti-inflammatory, antimicrobial, and anticancer activities. rsc.orgpreprints.orgnih.gov Bryoanthrathiophene itself was isolated alongside 1,8-dihydroxyanthraquinone, a compound also investigated for its own antiangiogenic and antioxidant properties. nih.govmdpi.commdpi.com
Given the diverse bioactivities of the benzothiophene class and the co-isolation with other active compounds, it is plausible that bryoanthrathiophene may possess other biological activities beyond antiangiogenesis. However, current research has predominantly focused on its potent ability to inhibit the formation of new blood vessels.
Investigation of Antiproliferative Mechanisms in Specific Cell Lines (in vitro)
Research into the antiproliferative mechanisms of bryoanthrathiophene has primarily centered on its potent antiangiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key target in cancer therapy.
Bioassay-guided fractionation of an extract from the marine bryozoan Watersipora subtorquata led to the isolation of bryoanthrathiophene. mdpi.com Subsequent studies revealed its significant inhibitory effect on the proliferation of endothelial cells. Specifically, it has demonstrated potent activity against Bovine Aortic Endothelial Cells (BAEC). mdpi.comnih.gov One study reported a remarkably low IC₅₀ value of 0.005 μM for the inhibition of basic fibroblast growth factor (bFGF)-induced proliferation of BAEC. nih.gov This indicates a high level of potency in hindering the growth of these cells, which are fundamental to the structure of blood vessels. Furthermore, bryoanthrathiophene has been observed to reduce the formation of tube-like structures by BAECs in vitro, another crucial step in the process of angiogenesis. nih.gov
The compound has also been evaluated for its cytotoxic effects against several human tumor cell lines, including HL-60 (leukemia), Hep-G2 (liver cancer), and SGC-7901 (gastric cancer). csic.es However, in these particular cell lines, it was reported to be non-cytotoxic or to have only moderate activity, with IC₅₀ values ranging from 12.34 μM to 18.37 μM. csic.es This suggests a degree of selectivity in its antiproliferative action, with a more pronounced effect on endothelial cells involved in angiogenesis rather than on the tumor cells themselves in these specific assays.
Interactive Data Table: Antiproliferative Activity of Bryoanthrathiophene
| Cell Line | Cell Type | Activity | IC₅₀ Value | Reference |
| BAEC | Bovine Aortic Endothelial Cells | Antiangiogenic | 0.005 μM | nih.gov |
| HL-60 | Human Promyelocytic Leukemia | Cytotoxic | 12.34-18.37 μM | csic.es |
| Hep-G2 | Human Liver Carcinoma | Cytotoxic | 12.34-18.37 μM | csic.es |
| SGC-7901 | Human Gastric Adenocarcinoma | Cytotoxic | 12.34-18.37 μM | csic.es |
Analysis of Receptor Binding or Enzyme Inhibition Profiles
Detailed studies on the specific receptor binding or enzyme inhibition profiles of bryoanthrathiophene are not extensively available in the current scientific literature. The benzothiophene scaffold, which forms the core of bryoanthrathiophene, is known to be a significant pharmacophore in many biologically active compounds. rsc.org The electron-rich sulfur atom and the planar structure of benzothiophenes are thought to enhance binding affinity to various enzymes and receptors. researchgate.net
While specific targets for bryoanthrathiophene have not been identified, the broader class of benzothiophene derivatives has been shown to interact with a range of biological targets, including kinases and topoisomerases. rsc.org For instance, some benzothiophene derivatives act as inhibitors of Rho-associated protein kinase (ROCK) or nicotinamide (B372718) phosphoribosyltransferase (Nampt). rsc.org However, it is important to note that these findings relate to the broader chemical class and have not been specifically demonstrated for bryoanthrathiophene itself. Further research is required to elucidate the precise molecular targets and to determine whether its antiangiogenic activity is mediated through the inhibition of specific receptor tyrosine kinases involved in angiogenesis signaling pathways or other key enzymes.
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry, guiding the design of more potent and selective drugs. cbcs.se
Identification of Essential Pharmacophores and Structural Features for Bioactivity
Currently, there is a lack of specific structure-activity relationship (SAR) studies focused on bryoanthrathiophene in the available scientific literature. The core structure of bryoanthrathiophene is 5,7-dihydroxy-1-methyl-6-oxo-6H-anthra[1,9-bc]thiophene. preprints.org It was co-isolated with 5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene and 1,8-dihydroxyanthraquinone. csic.espreprints.org Among these, bryoanthrathiophene with the 1-methyl group was identified as the most potent antiangiogenic compound, suggesting that the substituent at the 1-position may play a role in its activity. nih.gov
The general benzothiophene nucleus is recognized as a key pharmacophore. rsc.org The anthraquinone-like moiety also present in bryoanthrathiophene is a structural feature found in other bioactive compounds. For example, studies on other anthraquinones have shown that the presence and position of phenolic hydroxyl groups can significantly influence their biological activity. frontiersin.org However, without specific SAR studies on bryoanthrathiophene, the precise contributions of the thiophene (B33073) ring, the anthra-quinone system, and the specific substitution pattern (hydroxyl and methyl groups) to its potent antiangiogenic activity remain to be systematically investigated.
Correlation of Structural Modifications with Modulated Biological Responses
As there have been no published studies detailing the synthesis and biological evaluation of a series of bryoanthrathiophene analogs, there is currently no data available to correlate specific structural modifications with modulated biological responses. The development of synthetic routes to bryoanthrathiophene and its derivatives would be a critical step to enable such SAR studies. By systematically altering the functional groups, for example, by modifying the hydroxyl groups, changing the substituent at the 1-position, or altering the thiophene ring, researchers could probe the structural requirements for its antiangiogenic activity. Such studies would be invaluable in identifying more potent and selective analogs for potential therapeutic development.
Advanced Analytical Methodologies for Bryoanthrathiophene Quantification and Analysis
Development of Quantitative Analytical Methods for Biological and Environmental Samples
The quantification of Bryoanthrathiophene in complex biological and environmental samples requires highly selective and sensitive analytical techniques. The inherent complexity of these matrices, which contain a multitude of potentially interfering substances, demands sophisticated chromatographic and detection methods.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the trace-level quantification of organic molecules in intricate mixtures. Its high selectivity and sensitivity make it an ideal choice for analyzing Bryoanthrathiophene in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, sediment). The method involves chromatographic separation followed by mass spectrometric detection, where the parent ion of the analyte is selected and fragmented to produce specific product ions, a process known as Multiple Reaction Monitoring (MRM). This ensures a high degree of specificity and reduces matrix interference.
A hypothetical HPLC-MS/MS method for Bryoanthrathiophene could be developed using a reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), both containing a small percentage of formic acid to enhance ionization. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, given the potential for protonation of the thiophene (B33073) sulfur atom or other parts of the molecule.
Table 1: Hypothetical HPLC-MS/MS Parameters for Bryoanthrathiophene Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Fragment 1, Fragment 2 |
| Collision Energy | Optimized for each transition |
While Bryoanthrathiophene itself is not highly volatile, some of its metabolites or degradation products might be amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. GC-MS is particularly well-suited for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.gov For non-volatile metabolites, a derivatization step, such as silylation, can be employed to increase their volatility and thermal stability, making them suitable for GC-MS analysis.
The analysis would typically involve a capillary GC column with a non-polar or semi-polar stationary phase. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would operate in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Table 2: Representative GC-MS Parameters for Analysis of Derivatized Thiophene Metabolites
| Parameter | Value |
|---|---|
| Gas Chromatography | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (m/z) | 50-550 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. For neutral compounds like Bryoanthrathiophene, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be utilized. researchgate.netnih.gov In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. CE methods are characterized by very low sample and reagent consumption, making them a green analytical technique. researchgate.netnih.gov
The development of a CE method for Bryoanthrathiophene would involve optimizing the buffer composition, pH, surfactant concentration, and applied voltage to achieve the desired separation. Detection can be performed using UV-Vis absorbance or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity. acs.orgacs.orguni-muenster.de
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Spectroscopic Assays for in vitro Mechanistic Studies and High-Throughput Screening
Spectroscopic assays are invaluable for in-vitro mechanistic studies and are particularly well-suited for high-throughput screening (HTS) to identify new antiangiogenic compounds or to study the interactions of Bryoanthrathiophene. Fluorescence-based assays are especially common due to their high sensitivity.
Given that thiophene-containing compounds can exhibit fluorescence, it is plausible that Bryoanthrathiophene or its derivatives could be quantified using fluorescence spectroscopy. torvergata.itrsc.orgacs.orglabmanager.comscispace.com The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths. For HTS, such an assay could be adapted to a microplate format to rapidly screen large numbers of samples. For instance, a screening campaign could assess the displacement of a fluorescent ligand from a target protein by Bryoanthrathiophene, leading to a change in the fluorescence signal.
Method Validation, Sensitivity, and Specificity in Complex Matrices
Any quantitative analytical method developed for Bryoanthrathiophene must be rigorously validated to ensure its reliability. oup.comnih.govprimescholars.comjbth.com.brlcms.cz Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. oup.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Representative Method Validation Parameters for a Hypothetical HPLC-MS/MS Assay for Bryoanthrathiophene
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No significant interference at the retention time of the analyte |
Application of Chemometrics for Data Analysis and Pattern Recognition
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of Bryoanthrathiophene analysis, chemometrics can be applied to complex datasets generated by chromatographic and spectroscopic techniques. For instance, Principal Component Analysis (PCA) can be used to analyze HPLC-DAD or GC-MS data from multiple samples to identify patterns and classify samples based on their chemical profiles. doaj.orgmdpi.comresearchgate.netnih.govup.ac.za
When analyzing environmental samples, chemometric tools like Positive Matrix Factorization (PMF) or Multiple Linear Regression (MLR) can be used for source apportionment of Bryoanthrathiophene and related compounds, helping to distinguish between natural and anthropogenic sources of contamination. doaj.orgmdpi.comresearchgate.netnih.govup.ac.za In high-throughput screening, chemometrics can aid in hit identification and classification from large and complex datasets.
Ecological and Evolutionary Significance of Bryoanthrathiophene
Role of Bryoanthrathiophene in Bryozoan Chemical Defense against Predation or Fouling
Sessile marine invertebrates, such as bryozoans, lack mobility to escape threats and have evolved other defense mechanisms, including the production of chemical deterrents. researchgate.netuit.no These chemical defenses can protect against predation and prevent the settlement of competing organisms, a process known as fouling.
The larvae of many bryozoan species are particularly vulnerable to predation. researchgate.net It has been proposed that toxic substances, such as Bryoanthrathiophene in Watersipora, serve to protect these vulnerable early life stages from predators. researchgate.netresearchgate.netbiorxiv.org The bright orange-red coloration of Watersipora larvae may serve as a warning signal to potential predators of their chemical defenses. asm.org While direct experimental feeding assays with purified Bryoanthrathiophene are not extensively detailed in the reviewed literature, the hypothesis is based on analogous, well-studied systems. For instance, in the bryozoan Bugula neritina, the symbiont-produced bryostatins render the larvae unpalatable to fish, and crude extracts from larval and juvenile stages significantly reduce feeding by predators. researchgate.netnih.gov This suggests that chemical defense is crucial during the most vulnerable life stages.
Interestingly, while many marine invertebrates produce compounds to prevent fouling on their surfaces, Watersipora subtorquata is itself a highly successful fouling organism. iucngisd.org It is known for its tolerance to copper-based antifouling biocides, which may give it a competitive advantage in colonizing man-made structures in harbors and estuaries. iucngisd.org Some studies have even shown that W. subtorquata can provide a non-toxic surface for other fouling species to settle upon, effectively facilitating the establishment of entire fouling communities. researchgate.netiucngisd.org There is no direct evidence to suggest that Bryoanthrathiophene itself functions as an anti-fouling agent against other organisms. Its primary defensive role appears to be geared towards anti-predator defense, particularly for the larvae. biorxiv.org
| Aspect of Defense | Evidence/Hypothesis for Bryoanthrathiophene in Watersipora | Supporting Analogy in other Bryozoans (e.g., Bugula neritina) |
|---|---|---|
| Anti-Predation (Larvae) | Hypothesized to be a toxic substance that protects the conspicuous, free-swimming larvae from predators. researchgate.netbiorxiv.org | Bryostatins produced by a bacterial symbiont are proven to be a chemical defense for larvae, making them unpalatable to fish. researchgate.netnih.gov |
| Anti-Predation (Adult) | Less evidence; adult colonies may rely more on structural defenses. researchgate.net | Adult B. neritina are less chemically defended than larvae and may rely more on structural materials like chitin (B13524) and carbonate for defense. researchgate.net |
| Anti-Fouling | No direct evidence. W. subtorquata is a successful fouling organism itself and can facilitate the settlement of other species. researchgate.netiucngisd.org | Some secondary metabolites in other marine invertebrates have anti-fouling properties, but this is not the primary hypothesized role for compounds in fouling-tolerant species like Watersipora. semanticscholar.org |
Elucidation of Host-Symbiont Interactions and Co-evolutionary Dynamics
The production of complex secondary metabolites in marine invertebrates is often attributed to symbiotic microorganisms. researchgate.net This is a well-established paradigm in the bryozoan Bugula neritina, where the bacterial symbiont 'Candidatus Endobugula sertula' is responsible for producing bryostatins. researchgate.netnih.gov This symbiotic relationship is considered a classic example of a microbial symbiont providing chemical defense for its host. nih.gov
A similar host-symbiont relationship is hypothesized for Watersipora subtorquata and the production of Bryoanthrathiophene. researchgate.netbiorxiv.org Research has identified an alpha-proteobacterial endosymbiont, named 'Candidatus Endowatersipora', within the larvae and adult colonies of Watersipora species. researchgate.net While the direct synthesis of Bryoanthrathiophene by 'Candidatus Endowatersipora' has not been definitively proven experimentally, the localization of the symbiont in the larvae—the most chemically defended life stage—strongly suggests its involvement in producing these defensive compounds. researchgate.netasm.org The vertical transmission of these symbionts from the parent colony to the larvae ensures that the offspring are protected from the moment they are released. biorxiv.org
This host-symbiont relationship is a product of co-evolution. The bryozoan host provides a protected environment and nutrients for the bacteria, while the symbiont produces chemical compounds that increase the host's fitness by deterring predators. researchgate.net This dynamic can lead to an evolutionary "arms race," where the host and symbiont co-evolve in response to changing predation pressures. lsu.edu For example, geographic variations in predator communities can lead to selection for different chemical defenses, which in turn would be linked to the evolution of different symbiont strains producing those specific compounds. lsu.edu Studies on cryptic species of Bugula neritina have shown that different species host different strains of 'Candidatus Endobugula sertula', which produce different suites of bryostatins, correlating with geographic differences in palatability to predators. lsu.edu This suggests a tightly linked co-evolutionary dynamic between the host, the symbiont, and the local predator community. A similar dynamic is plausible for Watersipora and its symbiont. lsu.edueolss.net
| Host Organism | Key Secondary Metabolite | Associated Symbiont | Evidence of Symbiotic Production |
|---|---|---|---|
| Watersipora subtorquata | Bryoanthrathiophene | 'Candidatus Endowatersipora' (α-Proteobacteria) | Hypothesized; symbiont found in larvae, the life stage presumed to be chemically defended. researchgate.netbiorxiv.org |
| Bugula neritina | Bryostatins | 'Candidatus Endobugula sertula' (γ-Proteobacteria) | Proven; symbiont produces bryostatins that protect host larvae from predation. researchgate.netnih.gov |
Environmental Factors Influencing Bryoanthrathiophene Production and Accumulation
The synthesis of secondary metabolites is often not static but is influenced by a range of external environmental factors. maxapress.comactascientific.com While specific research on how environmental conditions affect Bryoanthrathiophene production is limited, general principles from studies on other marine organisms and plants can be applied. These factors can act as stressors or cues that trigger or enhance the production of defensive compounds. uit.nomaxapress.com
Key environmental variables that could influence Bryoanthrathiophene production include:
Temperature and Light: Temperature can significantly affect metabolic rates and enzyme activity, thereby influencing the biosynthesis of secondary metabolites. maxapress.com Light intensity and photoperiod can also regulate the production of various compounds in photosynthetic organisms and their symbionts. actascientific.com
Nutrient Availability: The availability of essential nutrients in the water column is crucial for both the host bryozoan and its symbionts. The biosynthesis of complex molecules like Bryoanthrathiophene is an energy-intensive process, and its production could be limited by the availability of carbon, nitrogen, and sulfur. uit.no
Biotic Interactions (Predation and Competition): The presence of predators can be a direct cue for inducing or increasing the production of chemical defenses. uchicago.edu This phenomenon, known as inducible defense, is an adaptive strategy that allows the organism to allocate resources to defense only when necessary. uchicago.edunih.gov Similarly, competition for space with other fouling organisms could potentially influence the chemical profile of Watersipora.
Pollution: As Watersipora subtorquata often thrives in polluted environments like harbors, the presence of pollutants could potentially influence its metabolism and the production of secondary metabolites, although the specific effects on Bryoanthrathiophene are unknown. researchgate.net
The interplay of these factors likely creates a complex regulatory network that controls the synthesis and accumulation of Bryoanthrathiophene in Watersipora subtorquata, optimizing its defensive capabilities in response to the prevailing ecological conditions. nih.gov
Future Research Directions and Translational Perspectives for Bryoanthrathiophene
Exploration of Novel Therapeutic Applications and Modalities (preclinical research focus)
The future of Bryoanthrathiophene research is anchored in extensive preclinical studies to uncover its therapeutic potential. While its anticancer properties are of primary interest, its unique structure warrants a broader investigation into other disease areas.
Initial preclinical research should focus on its efficacy against a wide panel of human cancer cell lines, including those known for drug resistance. researchgate.net Beyond oncology, its anti-inflammatory, antimicrobial, and antiviral activities should be systematically evaluated. Preclinical studies will need to establish preliminary efficacy, toxicity, pharmacokinetic profiles, and safety information to determine if the molecule can proceed to clinical trials. nih.gov
Future preclinical research could explore the following areas:
Oncology: Investigating the efficacy of Bryoanthrathiophene in various cancer models, including solid tumors and hematological malignancies. elsevier.com Studies could focus on its potential to overcome resistance to existing therapies. For instance, combination studies with known anticancer drugs could reveal synergistic effects. ki.se
Inflammation and Autoimmune Diseases: Evaluating its potential to modulate inflammatory pathways.
Infectious Diseases: Screening for activity against a range of bacterial and viral pathogens, particularly drug-resistant strains.
| Potential Preclinical Research Area | Focus of Investigation | Example Study Design |
| Oncology | Efficacy against pancreatic cancer | In vitro cytotoxicity assays on pancreatic cancer cell lines; in vivo studies using xenograft mouse models. |
| Inflammation | Anti-inflammatory effects | Evaluation of cytokine production in lipopolysaccharide-stimulated macrophages. |
| Infectious Diseases | Antibacterial activity | Determination of minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). |
Strategies for Sustainable Production (e.g., aquaculture, fermentation, synthetic biology)
A critical bottleneck for the development of many marine natural products is the limited supply from their natural sources. nih.gov Sustainable and scalable production methods are therefore paramount for the future of Bryoanthrathiophene.
Several strategies can be explored:
Aquaculture: Cultivation of the source bryozoan species under controlled conditions could provide a renewable source of Bryoanthrathiophene.
Fermentation: If the compound is produced by a symbiotic microorganism, large-scale fermentation of this symbiont could be a viable production route.
Synthetic Biology: This approach involves engineering microorganisms, such as bacteria or yeast, to produce Bryoanthrathiophene. unep.org By transferring the biosynthetic genes from the source organism into a laboratory-friendly host, a sustainable and scalable production platform can be developed. This method can also be more environmentally friendly, reducing the carbon footprint of the manufacturing process. ibm.com
| Production Strategy | Description | Potential Advantages |
| Aquaculture | Controlled cultivation of the source bryozoan. | Renewable source, potential for optimization of compound yield. |
| Fermentation | Large-scale growth of the producing microorganism (if applicable). | Scalable, cost-effective, and independent of the natural ecosystem. |
| Synthetic Biology | Engineering a host organism to produce the compound. | High yields, sustainable feedstock, and potential for analogue generation. unep.org |
Development of Advanced Synthetic Methodologies for Complex Analogues
The chemical synthesis of Bryoanthrathiophene is not only crucial for confirming its structure but also for generating analogues with improved therapeutic properties. Advanced synthetic methodologies can provide access to a diverse range of structurally related compounds that may exhibit enhanced potency, selectivity, or improved pharmacokinetic profiles.
The development of synthetic strategies for benzothiophene (B83047) derivatives is an active area of research. rsc.org These methods could be adapted and extended for the more complex Bryoanthrathiophene scaffold. The synthesis of analogues will allow for a detailed exploration of the structure-activity relationship (SAR), identifying the key structural features required for its biological activity.
Future synthetic efforts could focus on:
Total Synthesis: Developing a robust and efficient total synthesis of Bryoanthrathiophene.
Analogue Synthesis: Creating a library of analogues by modifying different parts of the molecule. This will help in understanding the SAR and in optimizing the lead compound.
Fragment-Based Synthesis: Developing methods to synthesize key fragments of the molecule, which can then be assembled to create a variety of analogues.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand how Bryoanthrathiophene exerts its biological effects, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound. metwarebio.comnih.gov This approach can help in identifying the cellular pathways and molecular targets of Bryoanthrathiophene, providing a deeper understanding of its mechanism of action. nih.gov
The application of multi-omics can be particularly powerful in personalized medicine, where it can help in identifying biomarkers that predict a patient's response to a particular therapy. quanticate.com
| Omics Technology | Information Gained | Application in Bryoanthrathiophene Research |
| Genomics | DNA sequence variations. | Identification of genetic markers associated with sensitivity to Bryoanthrathiophene. |
| Transcriptomics | Gene expression changes. | Understanding the cellular pathways modulated by Bryoanthrathiophene. |
| Proteomics | Protein expression and modification changes. | Identification of direct protein targets of Bryoanthrathiophene. |
| Metabolomics | Changes in small molecule metabolites. | Elucidating the metabolic reprogramming induced by Bryoanthrathiophene. |
Collaborative and Interdisciplinary Research Initiatives for Bryoanthrathiophene Exploration
The successful translation of Bryoanthrathiophene from a laboratory curiosity to a clinical therapeutic will require a concerted effort from researchers across multiple disciplines. Collaborative and interdisciplinary research initiatives are essential for tackling the complex challenges associated with drug discovery and development. frontiersin.orgfrontiersin.org
Such initiatives should bring together experts in:
Marine Biology: For the study of the source organism and its ecosystem.
Natural Product Chemistry: For the isolation, purification, and structural elucidation of the compound and its analogues.
Synthetic Chemistry: For the development of synthetic routes and the generation of analogue libraries.
Pharmacology and Toxicology: For the evaluation of the compound's efficacy and safety.
Computational Biology and Bioinformatics: For the analysis of multi-omics data and the modeling of drug-target interactions.
Establishing partnerships between academic research institutions, pharmaceutical companies, and funding agencies will be crucial for providing the necessary resources and expertise to advance the research on Bryoanthrathiophene. marsocsci.net
Q & A
Q. How can researchers ethically validate Bryoanthrathiophene’s environmental toxicity using in silico and in vitro models?
- Methodological Answer : Prioritize QSAR models for preliminary toxicity screening (e.g., ECOSAR). Validate with Ames tests for mutagenicity and algal toxicity assays. Ensure compliance with ethical guidelines by minimizing vertebrate testing and adhering to OECD protocols .
Data Presentation Guidelines
- Tables : Include comparative data for synthesis yields, spectroscopic peaks, and computational vs. experimental properties.
- Figures : Use Arrhenius plots for stability studies, molecular orbital diagrams for DFT results, and heatmaps for multivariate analysis.
- Referencing : Cite calibration standards (e.g., NIST SRM 1647e for PAHs) and software tools (Gaussian, ADF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
